2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
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Overview
Description
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is an organochlorine compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline typically involves the chlorination of quinoline derivatives. One common method involves the reaction of 6-methoxyquinoline with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, typically at a temperature of around 100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding hydroquinoline derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinoline derivatives.
Scientific Research Applications
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline
- 3-Chloro-6-methoxyquinoline
- 3-(3-Chloropropyl)quinoline
Uniqueness
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is unique due to the presence of both chloro and methoxy substituents on the quinoline ring, which imparts distinct chemical and biological properties. This combination of functional groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-3-(3-chloropropyl)-6-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c1-17-11-4-5-12-10(8-11)7-9(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYKURZXNARJCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472418 |
Source
|
Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159383-57-0 |
Source
|
Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159383-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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